molecular formula C21H39P B15158122 Tri(hept-6-en-1-yl)phosphane CAS No. 816419-99-5

Tri(hept-6-en-1-yl)phosphane

Cat. No.: B15158122
CAS No.: 816419-99-5
M. Wt: 322.5 g/mol
InChI Key: VOPGVUVTIZJCFM-UHFFFAOYSA-N
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Description

Tri(hept-6-en-1-yl)phosphane is a tertiary phosphine compound characterized by the presence of three hept-6-en-1-yl groups attached to a central phosphorus atom. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(hept-6-en-1-yl)phosphane typically involves the reaction of hept-6-en-1-yl halides with a phosphorus trihalide, such as phosphorus trichloride, in the presence of a base. The reaction proceeds via nucleophilic substitution, where the halide groups are replaced by the hept-6-en-1-yl groups. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphorus compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tri(hept-6-en-1-yl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to the phosphine.

    Substitution: The hept-6-en-1-yl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenated compounds and strong bases are typically used for substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Regeneration of the phosphine.

    Substitution: New phosphine derivatives with different alkyl or aryl groups.

Scientific Research Applications

Tri(hept-6-en-1-yl)phosphane has several applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and protein modification.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tri(hept-6-en-1-yl)phosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom acts as a nucleophile, donating electron density to the metal center, which facilitates the activation of substrates and promotes reaction pathways. The hept-6-en-1-yl groups provide steric hindrance, influencing the selectivity and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Tri(phenyl)phosphane: A widely used phosphine ligand with phenyl groups.

    Tri(methyl)phosphane: A smaller phosphine ligand with methyl groups.

    Tri(butyl)phosphane: A phosphine ligand with butyl groups.

Uniqueness

Tri(hept-6-en-1-yl)phosphane is unique due to its longer alkyl chains with unsaturation, which can influence its steric and electronic properties. This uniqueness makes it suitable for specific applications where traditional phosphines may not be as effective.

Properties

CAS No.

816419-99-5

Molecular Formula

C21H39P

Molecular Weight

322.5 g/mol

IUPAC Name

tris(hept-6-enyl)phosphane

InChI

InChI=1S/C21H39P/c1-4-7-10-13-16-19-22(20-17-14-11-8-5-2)21-18-15-12-9-6-3/h4-6H,1-3,7-21H2

InChI Key

VOPGVUVTIZJCFM-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCP(CCCCCC=C)CCCCCC=C

Origin of Product

United States

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